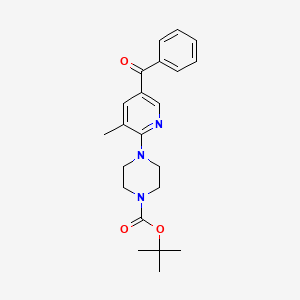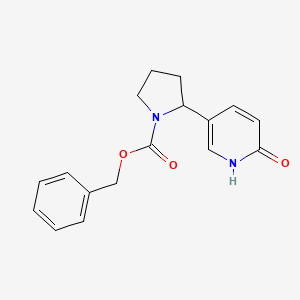
4'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound with the molecular formula C11H14N2. This compound belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methyl group at the 4’ position and the tetrahydro configuration of the pyridine rings make this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the hydrogenation of 4’-Methyl-2,2’-bipyridine. The reaction is carried out under high pressure of hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 50-100 atm.
Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalyst systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methyl-2,2’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: The methyl group at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4’-Methyl-2,2’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Molecular Targets: Transition metals such as iron (Fe), copper (Cu), and zinc (Zn).
Pathways: The chelation of metal ions can influence redox reactions, enzyme activity, and signal transduction pathways.
Comparison with Similar Compounds
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 6,6’-Dimethyl-2,2’-bipyridine
Comparison:
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine: Similar in structure but lacks the bipyridine framework.
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains a different ring system and functional groups.
- 6,6’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but with different substitution patterns.
Uniqueness: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
VDELRLOUERVJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



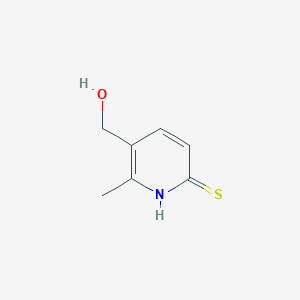

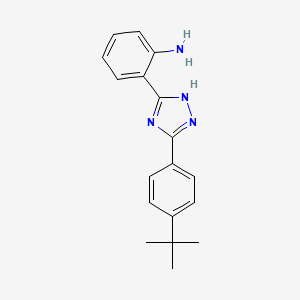
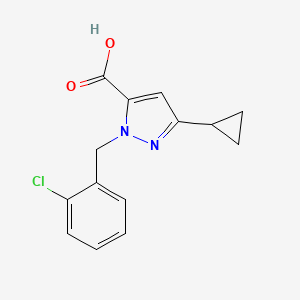
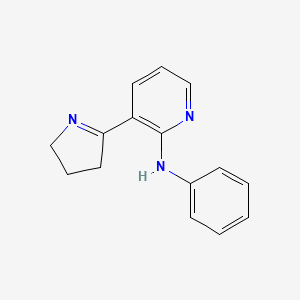
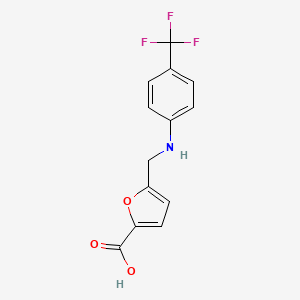
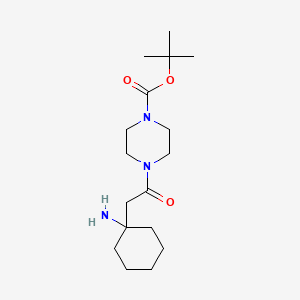

![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)

